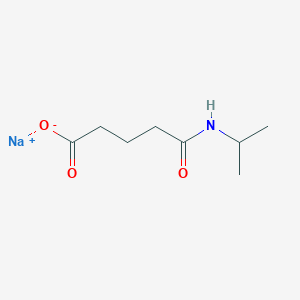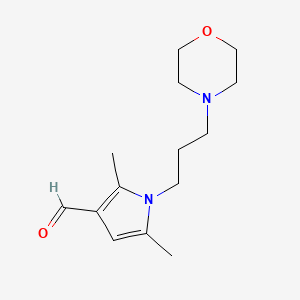
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is a synthetic compound belonging to the family of pyrrole-based carbaldehydes. It is a colorless and odorless solid with a molecular weight of 243.3 g/mol. This compound has been studied extensively in the laboratory due to its unique properties and potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
A notable study explores the synthesis of unexpected pyrrolo[2,3-b]quinoxaline-2-carbaldehydes through a Sonogashira coupling reaction, highlighting the reactivity of similar pyrrole derivatives under specific conditions, suggesting potential methodologies for synthesizing related compounds (Keivanloo, Bakherad, & Rahimi, 2010). Additionally, research on catalytic direct asymmetric Michael reactions utilizing unmodified aldehydes, including morpholine derivatives, underscores the utility of these compounds in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines, presenting a pathway to valuable chiral intermediates (Betancort & Barbas, 2001).
Material Science Applications
In material science, the synthesis of push–pull fluorophores derived from 2-morpholinothiazole-4-carbaldehyde demonstrates the potential of such compounds in developing materials with unique photophysical properties. These materials exhibit aggregation-induced emission and can act as fluorescence molecular rotors for viscosity sensing, highlighting the diverse applications of morpholine-based derivatives in creating advanced functional materials (Telore, Satam, & Sekar, 2015).
Heterocyclic Chemistry
The creation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives through reactions involving morpholine showcases the role of morpholine derivatives in synthesizing heterocyclic compounds with potential biological activity. This research illuminates the versatility of morpholine and related pyrrole derivatives in heterocyclic chemistry and their significance in developing therapeutically relevant molecules (Syed, Ramappa, & Alegaon, 2013).
Molecular Interactions and Crystallography
Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds structurally similar to 2,5-dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde, contribute to our understanding of molecular interactions and crystal structures. Such insights are crucial for the design of new compounds with desired physical and chemical properties (Senge & Smith, 2005).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-10-14(11-17)13(2)16(12)5-3-4-15-6-8-18-9-7-15/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXHIDJODXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCN2CCOCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

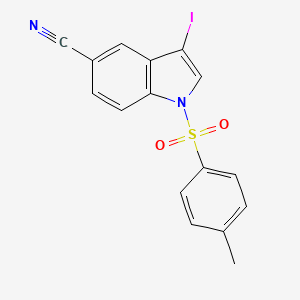
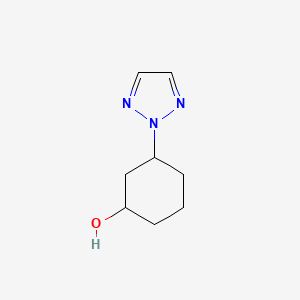
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
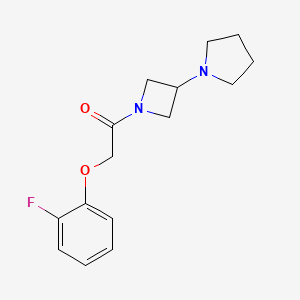



![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)
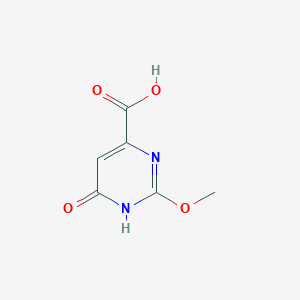
![4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2981170.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)
